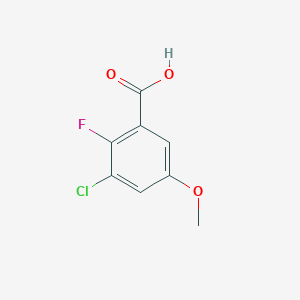

3-Chloro-2-fluoro-5-methoxybenzoic acid

CAS No.: 879541-47-6

Cat. No.: VC2850721

Molecular Formula: C8H6ClFO3

Molecular Weight: 204.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879541-47-6 |

|---|---|

| Molecular Formula | C8H6ClFO3 |

| Molecular Weight | 204.58 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | BKLGWTWENNRQTN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)Cl)F)C(=O)O |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-2-fluoro-5-methoxybenzoic acid possesses a unique chemical structure characterized by a benzoic acid backbone with three key substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group at position 5. These substituents create a molecule with distinctive electronic and steric properties that influence its chemical behavior and potential applications.

Basic Chemical Information

The compound is identified by several standard chemical identifiers, which are essential for proper classification and database searching.

| Parameter | Value |

|---|---|

| CAS Number | 879541-47-6 |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |

| Standard InChIKey | BKLGWTWENNRQTN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)F)C(=O)O |

Structural Analysis

The benzene core of 3-Chloro-2-fluoro-5-methoxybenzoic acid experiences significant electronic effects due to its substituents. The electron-withdrawing nature of the halogen atoms (especially fluorine) creates an electron-deficient region in the aromatic ring. Conversely, the methoxy group acts as an electron-donating substituent, creating an interesting electronic distribution throughout the molecule. The carboxylic acid group, being strongly electron-withdrawing, further influences the electronic character of the ring system.

This interplay of electronic effects contributes to the compound's unique reactivity patterns and makes it particularly valuable in pharmaceutical and agrochemical applications where specific electronic distributions are required for biological activity.

Chemical Reactivity and Functional Group Behavior

The reactivity of 3-Chloro-2-fluoro-5-methoxybenzoic acid is largely governed by its three key functional groups: the carboxylic acid, the halogen substituents, and the methoxy group. Each contributes unique chemical properties that can be leveraged in various applications.

Carboxylic Acid Reactivity

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, capable of undergoing numerous transformations:

-

Esterification reactions with alcohols to form esters

-

Amidation reactions with amines to form amides

-

Reduction to primary alcohols using appropriate reducing agents

-

Decarboxylation under certain conditions

-

Salt formation with bases to create carboxylate salts with improved water solubility

These transformations make 3-Chloro-2-fluoro-5-methoxybenzoic acid an excellent building block for the synthesis of more complex molecules, particularly in pharmaceutical development.

Halogen-Mediated Reactions

The chlorine and fluorine substituents facilitate several important reaction types:

-

Nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)

-

Halogen-metal exchange reactions to introduce new functionalities

-

Directed ortho-metalation chemistry, where the halogens can direct the regioselectivity of metalation

The presence of both chlorine and fluorine atoms in specific positions creates opportunities for selective transformations, allowing for the creation of complex molecular architectures from this relatively simple starting material.

Methoxy Group Chemistry

The methoxy group at position 5 contributes to the chemical versatility of the compound by:

-

Serving as a potential site for demethylation to create phenolic derivatives

-

Acting as a directing group in certain electrophilic aromatic substitution reactions

-

Influencing the electronic distribution in the aromatic ring

-

Potentially participating in hydrogen bonding interactions in biological systems

The combined presence of these functional groups creates a molecule with rich chemical diversity and synthetic utility across multiple chemical disciplines.

Applications in Research and Industry

Based on its structural features and reactivity profile, 3-Chloro-2-fluoro-5-methoxybenzoic acid has several potential applications across different sectors.

Pharmaceutical Applications

The compound's diverse functionality makes it valuable in pharmaceutical research and development:

-

As a building block for the synthesis of more complex pharmaceutical intermediates

-

In the development of biologically active compounds targeting specific receptors

-

As a structural motif in compounds designed to modulate enzyme activity

-

In the creation of targeted drug delivery systems leveraging the carboxylic acid functionality

-

As a reference standard for analytical methods development

The presence of halogens, particularly fluorine, is significant in medicinal chemistry as fluorination often improves metabolic stability, binding selectivity, and membrane permeability of drug candidates.

Agrochemical Relevance

In agricultural chemistry, compounds with similar structures are frequently explored for their potential as:

-

Herbicide intermediates

-

Fungicide components

-

Plant growth regulators

-

Insecticide building blocks

The strategic placement of functional groups in 3-Chloro-2-fluoro-5-methoxybenzoic acid makes it particularly interesting for structure-activity relationship studies in agrochemical research.

Research Tool Applications

Beyond its direct applications in pharmaceutical and agrochemical development, the compound serves additional research purposes:

-

As a model compound for studying halogen bonding interactions

-

In investigating selective C-H activation methodologies

-

For developing new synthetic methodologies involving carboxylic acids

-

As a probe for studying electronic effects in substituted aromatic systems

These research applications highlight the compound's utility beyond its direct use as a chemical intermediate.

Comparison with Structurally Related Compounds

Understanding the relationship between 3-Chloro-2-fluoro-5-methoxybenzoic acid and structurally similar compounds provides valuable context for its unique properties and applications.

Comparison with Other Halogenated Benzoic Acids

While 3-Chloro-2-fluoro-5-methoxybenzoic acid shares some characteristics with other halogenated benzoic acids, its specific substitution pattern creates unique properties:

| Compound | CAS Number | Key Differences | Notable Properties |

|---|---|---|---|

| 3-Chloro-2-fluoro-5-methoxybenzoic acid | 879541-47-6 | Methoxy at position 5 | Balance of electron-rich and electron-poor regions |

| 2-Fluoro-3-chlorobenzoic acid | Varies | No methoxy group | More uniform electron deficiency across the ring |

| 5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid | 1261932-67-5 | Biphenyl structure | Different spatial arrangement and increased complexity |

The specific substitution pattern of 3-Chloro-2-fluoro-5-methoxybenzoic acid influences its physical properties, including solubility, melting point, and pKa value, making it suitable for particular applications where these specific properties are required .

Structure-Activity Relationships

The biological activity of 3-Chloro-2-fluoro-5-methoxybenzoic acid and related compounds is strongly influenced by their substitution patterns. In particular:

These structure-activity relationships make 3-Chloro-2-fluoro-5-methoxybenzoic acid valuable in medicinal chemistry research, where subtle structural modifications can significantly impact biological activity.

Analytical Considerations and Characterization

The proper identification and characterization of 3-Chloro-2-fluoro-5-methoxybenzoic acid are critical for ensuring its quality and purity in research and industrial applications.

Spectroscopic Identification

Several spectroscopic techniques are valuable for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR reveals the aromatic protons and methoxy group

-

¹³C NMR identifies the carbon framework and functional groups

-

¹⁹F NMR provides specific information about the fluorine environment

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption for the carboxylic acid carbonyl (typically around 1700 cm⁻¹)

-

C-O stretching from the methoxy group

-

C-F and C-Cl stretching bands from the halogen substituents

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 204.58

-

Characteristic fragmentation patterns including loss of methoxy group and decarboxylation

-

These spectroscopic techniques, used in combination, provide definitive structural confirmation of 3-Chloro-2-fluoro-5-methoxybenzoic acid.

Chromatographic Analysis

For purity determination and quality control, chromatographic techniques are essential:

-

High-Performance Liquid Chromatography (HPLC) using reverse-phase conditions

-

Gas Chromatography (GC), often requiring derivatization of the carboxylic acid

-

Thin-Layer Chromatography (TLC) for reaction monitoring and quick purity assessments

These techniques help ensure that the compound meets the necessary specifications for research or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume